molecular formula C11H17N B1598960 N-Ethyl-N-isopropylaniline CAS No. 54813-77-3

N-Ethyl-N-isopropylaniline

Cat. No.: B1598960
CAS No.: 54813-77-3
M. Wt: 163.26 g/mol
InChI Key: LHGCJZLKSBOOTD-UHFFFAOYSA-N
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Description

N-Ethyl-N-isopropylaniline is an organic compound with the chemical formula C11H17N. It appears as a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, drugs, and rubber accelerators .

Biochemical Analysis

Biochemical Properties

N-Ethyl-N-isopropylaniline plays a significant role in biochemical reactions due to its ability to act as a Lewis acid, accepting electrons from other molecules. This property enables it to form bonds and participate in various chemical reactions. For instance, its reaction with alcohols yields ethers, while its interaction with carboxylic acids results in the formation of amides . Additionally, this compound is used in the preparation of borane complexes, which are reagents for hydroboration reactions . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes by interacting with biomolecules such as enzymes and proteins. As a Lewis acid, it can alter cell signaling pathways and gene expression by forming bonds with electron-rich molecules within the cell . This interaction can lead to changes in cellular metabolism and function. For example, the compound’s ability to form amides with carboxylic acids can impact protein synthesis and degradation, thereby affecting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its role as a Lewis acid allows it to accept electrons and form stable complexes with various substrates . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the formation of borane complexes with this compound can inhibit certain enzymatic reactions, thereby modulating metabolic pathways . Additionally, changes in gene expression can occur due to the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its reactivity can lead to gradual degradation when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways and cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in hydroboration reactions, forming borane complexes that are essential for various biochemical processes . Additionally, its ability to form amides with carboxylic acids can influence metabolic flux and metabolite levels within the cell . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This transport and distribution are crucial for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in areas where it can interact with electron-rich molecules, such as the cytoplasm and organelles involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments, enhancing its biochemical activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N-isopropylaniline is typically synthesized through the reaction of N-ethylaniline with isopropanol. The reaction is catalyzed by an acid and requires heating and stirring. The product is then purified by distillation to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous reactors and distillation columns helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Ethyl-N-isopropylaniline finds applications in several scientific research fields:

Comparison with Similar Compounds

N-Ethyl-N-isopropylaniline can be compared with other similar compounds such as:

    N-Methyl-N-isopropylaniline: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-propylaniline: Similar structure but with a propyl group instead of an isopropyl group.

    N-Ethyl-N-phenylaniline: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific combination of ethyl and isopropyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This makes it particularly useful in specific organic synthesis applications .

Properties

IUPAC Name

N-ethyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGCJZLKSBOOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400641
Record name N-Ethyl-N-isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54813-77-3
Record name N-Ethyl-N-isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-isopropylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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